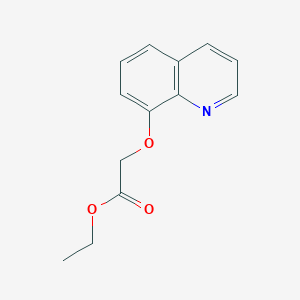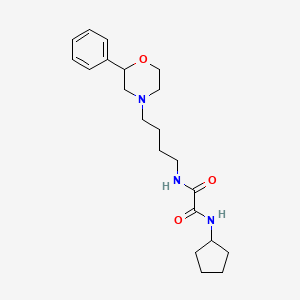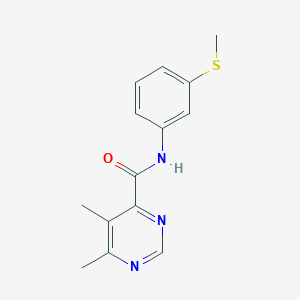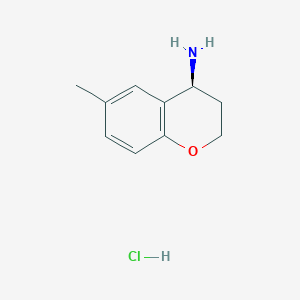
Ethyl (quinolin-8-yloxy)acetate
Übersicht
Beschreibung
Ethyl (quinolin-8-yloxy)acetate is a chemical compound with the empirical formula C13H13NO3 . It is a solid substance and its molecular weight is 231.25 .
Synthesis Analysis
This compound derivatives can be synthesized by the reaction of chloroethylacetate with substituted 8-hydroxy quinoline under conventional, ultrasound irradiation, and microwave irradiation conditions .Molecular Structure Analysis
The dihedral angle between the ethyl ester group [C-C-O-C(=O)] and the quinoline ring system in this compound is 7.94 (12)° .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of chloroethylacetate with substituted 8-hydroxy quinoline .Physical And Chemical Properties Analysis
This compound is a solid substance . The empirical formula is C13H13NO3 and the molecular weight is 231.25 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl (quinolin-8-yloxy)acetate is utilized in synthesizing various compounds with significant antimicrobial properties. For instance, its derivatives have been shown to exhibit substantial inhibition of bacterial and fungal growth (Ahmed et al., 2006). Additionally, other studies have synthesized novel compounds using this compound that also possess potential antimicrobial activities (Bhambi et al., 2010).
Crystal and Structural Analysis
This compound has been used in studies focusing on crystal and structural analysis. This includes investigations into the spatial orientations of amide derivatives and their coordination with anions (Kalita & Baruah, 2010). Furthermore, it has been involved in the structural study of co-crystals and salts of quinoline derivatives (Karmakar et al., 2009).
Vibrational Analysis and Spectroscopy
The compound has been characterized by vibrational analysis and spectroscopy, including the study of its derivatives using infrared, Raman, and nuclear magnetic resonance (NMR) spectroscopies (Romano et al., 2012). This kind of research is essential for understanding the molecular and electronic structure of such compounds.
Corrosion Inhibition Studies
In the field of materials science, derivatives of this compound have been evaluated for their efficiency as corrosion inhibitors. Quantum chemical calculations have been performed to determine the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Fluorescence and Binding Studies
Research has also been conducted on the use of this compound derivatives as fluorescent sensors and in studying their binding abilities with various acids and amino acids (Kalita et al., 2011). This application is particularly relevant in the fields of analytical and bioanalytical chemistry.
Anti-Tuberculosis Applications
The derivatives of this compound have been identified as potent inhibitors of Mycobacterium tuberculosis growth, showing promise in the development of new treatments for tuberculosis (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 2-quinolin-8-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSJLXSVLSTJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)



![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)

![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)